(1S)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine is an organic compound characterized by a specific molecular structure that includes a fluorinated aromatic group and an ethane-1,2-diamine backbone. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and drug development. The molecular formula for this compound is , with a molecular weight of approximately 196.24 g/mol.
The compound belongs to the class of amines, specifically aliphatic amines, due to the presence of the ethane-1,2-diamine moiety. It is classified as a substituted phenyl compound because of the 5-fluoro-3-methoxyphenyl group attached to the ethane backbone. This classification is significant as it influences the compound's chemical behavior and potential biological activity.
The synthesis of (1S)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine typically involves several synthetic routes. A common method includes the nucleophilic substitution reaction between 5-fluoro-3-methoxybenzyl chloride and ethane-1,2-diamine. The reaction is generally performed in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
The molecular structure of (1S)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine can be represented using various structural formulas including:
InChI=1S/C10H14FN2O/c11-8-4-3-7(5-9(8)12)6-13/h3-6,12H2,1H3,(H,13)
COC1=CC=CC(=C1)CNCCN
These notations provide information about the connectivity and arrangement of atoms within the molecule.
The compound features:
(1S)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The compound exhibits typical characteristics associated with amines:
Key chemical properties include:
(1S)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine has potential applications in various scientific fields:
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7